n-(4-Trifluoromethylbenzylidene)benzenesulfonamide

Description

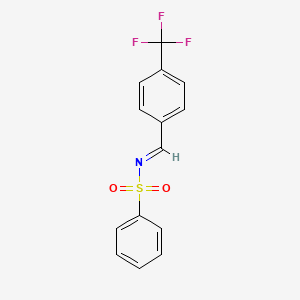

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is an organic compound with the molecular formula C14H10F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a benzenesulfonamide group

Properties

IUPAC Name |

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-10H/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOLUPJVUZPQOE-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-trifluoromethylbenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and enhance production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzylidene group (imine) is susceptible to acidic or basic hydrolysis , regenerating the parent sulfonamide and aldehyde:

-

Acidic Hydrolysis :

-

Kinetics : Hydrolysis rates depend on the electron-withdrawing CF₃ group, which stabilizes the imine but may accelerate hydrolysis under strong acidic conditions.

Nucleophilic Additions

The imine’s electrophilic carbon can undergo nucleophilic attacks (e.g., Grignard reagents or hydrides):

-

Example : Reduction with NaBH₄ yields the corresponding secondary amine:

Cycloaddition Reactions

The conjugated imine system may participate in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

Comparative Reactivity Table

Key Research Findings

-

Electronic Effects : The CF₃ group enhances electrophilicity of the imine carbon, facilitating nucleophilic additions but destabilizing the Schiff base under hydrolytic conditions .

-

Steric Considerations : The bulky 4-trifluoromethylbenzylidene group may hinder certain reactions (e.g., cycloadditions), requiring optimized catalysts or elevated temperatures.

-

Catalytic Systems : Hafnium/zirconium catalysts (as in ) could enhance regioselectivity in functionalization reactions.

Scientific Research Applications

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide has found applications in several scientific research areas:

Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-Trifluoromethylbenzylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to maintain a favorable pH, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of carbonic anhydrase IX, thereby blocking its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Trifluoromethylphenyl)benzenesulfonamide

- N-(4-Fluorobenzylidene)benzenesulfonamide

- N-(4-Bromobenzylidene)benzenesulfonamide

Uniqueness

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds. This structural feature contributes to its higher selectivity and potency as an inhibitor of carbonic anhydrase IX .

Biological Activity

N-(4-Trifluoromethylbenzylidene)benzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a trifluoromethyl group, which is known to enhance pharmacological properties. The trifluoromethyl moiety can significantly influence the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

- Inhibition of Carbonic Anhydrases : These enzymes are critical in various physiological processes, including respiration and acid-base balance. Studies have shown that sulfonamides can act as inhibitors of carbonic anhydrase isoforms, which are implicated in cancer progression and metastasis .

- Cardiovascular Effects : Some sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models. For instance, certain benzenesulfonamides have been reported to decrease perfusion pressure through interactions with calcium channels .

The mechanisms by which this compound exerts its effects can be summarized as follows:

- Carbonic Anhydrase Inhibition : The compound selectively inhibits specific carbonic anhydrase isoforms, leading to altered pH levels in tumor microenvironments, which can inhibit tumor growth .

- Calcium Channel Interactions : Similar to other sulfonamides, it may affect calcium channel activity, influencing cardiac contractility and vascular resistance .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain benzenesulfonamides decreased perfusion pressure significantly compared to controls. This suggests potential therapeutic applications in managing hypertension .

- Cancer Research : Research has shown that sulfonamide derivatives can inhibit the growth of prostate cancer cells by targeting carbonic anhydrases associated with tumor metabolism .

Data Summary

Below is a summary table highlighting the biological activities and effects observed in studies involving this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.